molecular formula C16H15BrN2O3 B3126911 N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide CAS No. 338393-51-4

N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide

Cat. No.: B3126911
CAS No.: 338393-51-4
M. Wt: 363.21 g/mol
InChI Key: UMHHVURQZHMZGL-VCHYOVAHSA-N
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Description

N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a bromine atom, an ethoxy group, and a hydrazide moiety. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide typically involves the condensation of 5-bromo-2-ethoxybenzaldehyde with 2-hydroxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide
  • N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]naphthalene-2-carbohydrazide
  • N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]nicotinohydrazide

Uniqueness

N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the bromine atom, ethoxy group, and hydrazide moiety allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-2-22-15-8-7-12(17)9-11(15)10-18-19-16(21)13-5-3-4-6-14(13)20/h3-10,20H,2H2,1H3,(H,19,21)/b18-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHHVURQZHMZGL-VCHYOVAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide
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N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide
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N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide
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N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide
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N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide
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N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide

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